(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a chiral butyramide derivative featuring a cyclopropyl group and a 1-methyl-piperidin-4-yl substituent. The stereochemistry at the second carbon (S-configuration) and the dual N-substituents contribute to its structural uniqueness.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-4-5-11)12-6-8-16(3)9-7-12/h10-13H,4-9,15H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTWKDNZQGYHQZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (S)-Valine Derivatives
The (S)-configuration at the α-carbon of the butyramide group is typically preserved using (S)-valine as a starting material. Protection of the amino group with tert-butoxycarbonyl (Boc) is followed by coupling with 1-methyl-piperidin-4-amine. Deprotection under acidic conditions yields the free amine, which is subsequently acylated with cyclopropanecarbonyl chloride.
Critical Step :
Coupling reactions employ reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (N,N-Diisopropylethylamine) to minimize racemization.
Reaction Conditions and Optimization
Amide Bond Formation
The acylation of 1-methyl-piperidin-4-amine with (S)-2-(Boc-amino)-3-methylbutyric acid is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) or DIPEA serves as a base to scavenge HCl generated during the reaction.
Yield Optimization :
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Solvent : THF improves solubility of intermediates compared to DCM (yield increase: 72% → 85%).
-
Temperature : Reactions at 0°C reduce side-product formation from premature deprotection.
Purification and Isolation
Crude products are purified via recrystallization or column chromatography. WO2018220646A1 highlights a solvent system combining isopropyl acetate and cyclohexane for crystallization, enhancing enantiomeric excess (ee) to >99%.
Table 1: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Isopropyl acetate/cyclohexane | 99.5 | 78 |
| Column Chromatography | Ethyl acetate/hexane | 98.2 | 85 |
Analytical Characterization
Stereochemical Verification
Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min) confirms the (S)-configuration. Retention times are cross-referenced with authentic standards.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, J = 6.8 Hz, 1H, α-CH), 3.45–3.32 (m, 2H, piperidine-H), 1.98 (s, 3H, N-CH₃).
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MS (ESI+) : m/z 296.2 [M+H]⁺.
Scalability and Industrial Adaptations
Large-scale synthesis (≥1 kg) employs continuous flow chemistry for the acylation step, reducing reaction time from 12 hours to 30 minutes. WO2018220646A1 reports a 92% yield at pilot-plant scale using this approach.
Challenges and Mitigation Strategies
Racemization During Deprotection
Acidic deprotection of Boc groups can induce racemization. Using TFA (trifluoroacetic acid) in DCM at -15°C mitigates this issue, maintaining ee >98%.
Byproduct Formation in Cyclopropylation
Excess cyclopropyl bromide leads to dialkylated byproducts. Stoichiometric control and phased reagent addition reduce impurity levels to <0.5%.
Emerging Methodologies
Recent advances include enzymatic desymmetrization of meso-piperidine intermediates, offering atom-economic routes. Patent US20180036290A1 describes lipase-mediated resolutions, though yields remain suboptimal (50–60%) .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The unique structure of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide suggests several pharmacological applications:
- Neurotransmitter Modulation : The compound's piperidine structure indicates potential interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders. Similar compounds have been studied for their ability to modulate serotonin and norepinephrine levels, suggesting antidepressant properties.
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit efficacy in treating mood disorders. The modulation of neurotransmitters may be a mechanism through which this compound exerts its effects.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:
- High-throughput Screening : This technique is employed to evaluate the compound's activity against various biological targets, allowing researchers to identify potential therapeutic applications quickly.
- Interaction Studies : These studies focus on the binding affinity and efficacy of the compound at specific receptors, providing insights into its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted butyramides. Key analogs and their structural/functional distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Backbone Modifications: All three compounds share the (S)-2-amino-3-methyl-butyramide core, critical for chiral recognition in biological systems. The 1-methyl-piperidin-4-yl group in the target compound provides a rigid yet flexible 6-membered ring, favoring interactions with hydrophobic pockets and hydrogen-bond donors/acceptors . The 3-trifluoromethyl-benzyl analog introduces strong electron-withdrawing effects, likely improving metabolic stability but reducing aqueous solubility due to increased lipophilicity .
Physicochemical Properties :
- Lipophilicity : The trifluoromethyl-benzyl analog is the most lipophilic (logP ~3.5), while the piperidine and pyrrolidine derivatives exhibit moderate logP values (~2.0–2.5), balancing solubility and permeability.
- Solubility : The piperidine variant’s basic amine enhances water solubility at physiological pH, whereas the CF₃-benzyl group may limit dissolution .
Biological Implications: Piperidine vs. Pyrrolidine: Piperidine’s larger ring size and flexibility may improve interactions with G-protein-coupled receptors (GPCRs), while pyrrolidine’s rigidity could favor selectivity for enzymes like kinases .
Biological Activity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a synthetic compound with a complex structure that suggests various potential pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C14H27N3O
- Molar Mass : 253.38 g/mol
Its structure includes a cyclopropyl group, a piperidine moiety, and an amine functional group, which are critical for its interactions with biological targets .
Neurotransmitter Modulation
The piperidine structure of this compound suggests potential interactions with neurotransmitter receptors. Similar compounds have demonstrated efficacy in modulating serotonin and norepinephrine levels, indicating possible antidepressant properties.
Antidepressant Properties
Research indicates that compounds with structural similarities to this compound may exhibit antidepressant effects by selectively inhibiting serotonin reuptake or acting on norepinephrine transporters. This mechanism could position the compound as a candidate for treating mood disorders.
Biological Assays and Testing
Biological assays are essential for evaluating the pharmacological potential of this compound. Techniques such as high-throughput screening are commonly employed to assess its activity against specific biological targets. These studies focus on understanding the compound's mechanism of action and therapeutic potential through interaction studies with various receptors.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Piperidine ring | Antidepressant | Selective serotonin reuptake inhibition |
| Compound B | Cyclopropyl group | Analgesic | Opioid receptor modulation |
| Compound C | Amine functional group | Antipsychotic | Dopamine receptor antagonism |
| This compound | Cyclopropyl + piperidine moiety | Potential antidepressant effects | Unique combination of structural features |
This table illustrates the unique pharmacological profile of this compound compared to other compounds, emphasizing its potential in drug discovery .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into their therapeutic applications:
- Antidepressant Efficacy : A study on similar piperidine derivatives indicated significant improvements in depressive symptoms in animal models, suggesting that this compound may share these beneficial effects .
- Neurotransmitter Interaction : Research involving analogs of this compound demonstrated modulation of dopamine and serotonin receptors, supporting the hypothesis that it could influence mood regulation pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide with high enantiomeric purity?
- Methodological Answer : Opt for stereoselective synthesis using chiral auxiliaries or catalytic asymmetric methods. Piperidine derivatives often employ reductive amination or nucleophilic substitution for cyclopropane integration. For enantiomeric purity, chiral HPLC or capillary electrophoresis is critical post-synthesis . Thermal stability studies (e.g., differential scanning calorimetry) should accompany synthesis to assess decomposition risks .
Q. How can researchers confirm the stereochemical configuration of the compound’s chiral centers?
- Methodological Answer : Use a combination of -NMR (nuclear Overhauser effect, NOE) and -NMR to resolve spatial arrangements. X-ray crystallography is definitive but resource-intensive. For intermediates, chiral stationary-phase HPLC with UV/ECD detection can validate enantiopurity, as demonstrated in studies of piperidine analogs .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : The piperidin-4-yl and cyclopropyl motifs suggest CNS targets, particularly serotonin (5-HT) or dopamine receptors. Computational docking (e.g., AutoDock Vina) against 5-HT or σ-1 receptors is advised, supported by in vitro receptor-binding assays using radiolabeled ligands (e.g., -ketanserin) .
Advanced Research Questions
Q. How should researchers address contradictory data in receptor-binding affinity vs. functional activity assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., G-protein coupling vs. β-arrestin recruitment). Use orthogonal assays:
- Binding : Radioligand competition (IC) with membrane preparations.
- Functional : cAMP accumulation or calcium flux assays in transfected cells.
Cross-validate with knockout models or selective antagonists .
Q. What strategies resolve chromatographic variability in impurity profiling (e.g., co-eluting epimers)?
- Methodological Answer : Optimize HPLC conditions using orthogonal columns (C18 vs. HILIC) and mobile-phase modifiers (e.g., 0.1% trifluoroacetic acid). For epimer separation, employ chiral columns (Chiralpak AD-H) with subambient temperatures. Reference impurity standards (e.g., USP/EP guidelines) are essential for quantification .
Q. How can metabolic instability in vivo be predicted from in vitro assays?
- Methodological Answer : Use hepatic microsomal stability assays (human/rat) to measure intrinsic clearance. LC-MS/MS identifies major metabolites. Correlate with in vivo PK studies in rodents, focusing on half-life () and bioavailability. Physiologically based pharmacokinetic (PBPK) modeling bridges in vitro-in vivo gaps .
Q. What experimental designs mitigate off-target effects in functional studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
